2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one
Beschreibung
2,5-Dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one is a synthetic cannabinoid receptor agonist (SCRA) featuring a γ-carbolinone core structure. The compound is characterized by a cumyl group (2-phenylpropan-2-yl) at position 2 and a 5-hydroxypentyl chain at position 5 of the pyridoindole scaffold. Unlike its analogs with pentyl or fluoropentyl substituents, the hydroxyl group in the 5-hydroxypentyl side chain introduces increased polarity, which may influence solubility, metabolic pathways, and receptor binding dynamics .
Eigenschaften
IUPAC Name |
5-(5-hydroxypentyl)-2-(2-phenylpropan-2-yl)pyrido[4,3-b]indol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O2/c1-25(2,19-11-5-3-6-12-19)27-17-15-22-23(24(27)29)20-13-7-8-14-21(20)26(22)16-9-4-10-18-28/h3,5-8,11-15,17,28H,4,9-10,16,18H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRXYNLYKXUWULP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=CC=C1)N2C=CC3=C(C2=O)C4=CC=CC=C4N3CCCCCO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201038850 | |
| Record name | 2,5-Dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2399452-31-2 | |
| Record name | 2,5-Dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201038850 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biologische Aktivität
2,5-Dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one, also known as 5-fluoro CUMYL-PeGACLONE N-(5-hydroxypentyl) metabolite, is a synthetic cannabinoid metabolite that has garnered attention for its potential biological activities. This compound is structurally related to various pyrido[4,3-b]indole derivatives, which have been studied for their pharmacological properties.
- IUPAC Name : 5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)pyrido[4,3-b]indol-1-one
- Molecular Formula : C25H28N2O2
- Molecular Weight : 388.5 g/mol
- CAS Number : 2399452-31-2
Antitumor Activity
Research indicates that compounds related to this pyrido[4,3-b]indole derivative exhibit significant antitumor properties. Studies have shown that certain structural modifications can enhance the antineoplastic activity of these compounds. For instance, a class of derivatives demonstrated promising results in both in vitro and in vivo tumor models, suggesting that they could serve as potential therapeutic agents against various cancers (Nguyen et al., 1990; Nguyen et al., 1992) .
Neuroprotective and Calcium-Antagonist Properties
The compound also exhibits neuroprotective effects and acts as a calcium antagonist. These properties suggest its potential application in treating neurological disorders and cardiovascular diseases. Research has indicated that derivatives of pyrido[4,3-b]indole can modulate calcium channels, which are crucial in various physiological processes (Ivanov et al., 2001) .
Antimicrobial Activity
Novel indole derivatives similar to this compound have shown significant antimicrobial activities against various microbial strains. These findings indicate the potential for developing new antimicrobial agents based on the structural framework of this compound (Anekal & Biradar, 2012) .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antitumor | Significant activity against experimental tumors; structural modifications enhance efficacy | Nguyen et al., 1990; 1992 |
| Neuroprotective | Exhibits neuroprotective properties; potential for treating neurological disorders | Ivanov et al., 2001 |
| Calcium-Antagonist | Modulates calcium channels; implications for cardiovascular health | Ivanov et al., 2001 |
| Antimicrobial | Effective against various microbial strains; potential for new antimicrobial drug development | Anekal & Biradar, 2012 |
Wissenschaftliche Forschungsanwendungen
Pharmacological Applications
Research indicates that this compound may exhibit several pharmacological activities:
- Antidepressant Effects : Preliminary studies suggest that the compound may have antidepressant-like effects due to its interaction with serotonin receptors. This could make it a candidate for further development as an antidepressant medication.
- Neuroprotective Properties : The compound has shown potential neuroprotective effects in preclinical models, suggesting it could be useful in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
- Analgesic Activity : There are indications that the compound may possess analgesic properties, which could be beneficial in pain management therapies.
Case Studies and Research Findings
Several studies have been conducted to explore the efficacy and safety of this compound:
- Study on Antidepressant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antidepressant effects of similar compounds in animal models. The findings indicated significant reductions in depressive behaviors, suggesting that modifications to the pyridoindole structure can enhance these effects .
- Neuroprotection Research : In a study focusing on neuroprotection, researchers found that compounds with similar structures could inhibit neuroinflammation and promote neuronal survival in vitro. This suggests that 2,5-dihydro-5-(5-hydroxypentyl)-2-(1-methyl-1-phenylethyl)-1H-pyrido[4,3-b]indol-1-one might have similar protective effects .
Toxicology and Safety Profile
Understanding the safety profile of new compounds is crucial for their development. Toxicological assessments indicate that while some derivatives show promise, they also present risks at higher doses. Long-term studies are essential to determine the safety margins for human use.
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Pharmacological Comparison
Pharmacological and Toxicological Differences
- Receptor Activation : Fluorinated analogs (e.g., 5F-Cumyl-PEGACLONE) exhibit higher CB1 agonism due to fluorine’s electronegativity, which stabilizes receptor-ligand interactions . The hydroxyl group in the target compound may reduce affinity due to steric hindrance and hydrogen bonding with aqueous environments.
- Metabolism : Terminal fluorination delays oxidative metabolism, increasing half-life and toxicity . Hydroxypentyl substitution may accelerate Phase I oxidation (e.g., hydroxylation) and Phase II glucuronidation, shortening duration of action .
- Toxicity: Cumyl-PEGACLONE and 5F-Cumyl-PEGACLONE are linked to fatalities via cardiovascular collapse .
Legal and Regulatory Status
- Cumyl-PEGACLONE : Listed in Schedule II of the UN Convention on Psychotropic Substances (1971) and banned in the EU, US, and Singapore .
- 5F-Cumyl-PEGACLONE : Controlled under analog laws in jurisdictions like Germany and Australia but remains unregulated in others .
- Target Compound: Not explicitly controlled as of 2025, though it may fall under generic legislation targeting SCRAs with modified side chains .
Q & A
Q. What synthetic strategies are effective for preparing the core pyridoindol-1-one scaffold?
The synthesis of pyridoindole derivatives typically involves cyclization reactions or multi-step functionalization of pre-existing heterocyclic frameworks. For example, cyclization of hydroxy-pyrrolones with substituted anilines under acidic conditions has been used to generate similar structures, yielding products with 46–63% efficiency (melting points: 138–211°C) . Key steps include:
- Reagent selection : Use of substituted amines/phenols for nucleophilic attack.
- Optimization : Temperature control (e.g., reflux in ethanol) and purification via recrystallization.
- Characterization : Confirm success via NMR (e.g., aromatic proton shifts at δ 6.67–8.68 ppm) and HRMS .
Q. How can NMR spectroscopy resolve structural ambiguities in derivatives of this compound?
NMR is critical for confirming substituent positions and stereochemistry. For example:
- NMR : Aromatic protons in the indole/pyridine moieties appear as multiplets between δ 6.67–8.68 ppm, while hydroxyl protons (e.g., 5-hydroxypentyl) resonate as broad singlets near δ 5.0–5.5 ppm .
- NMR : Carbonyl signals (C=O) appear at ~170–175 ppm, and quaternary carbons in the pyridoindole core at ~125–140 ppm .
- 2D experiments (e.g., COSY, NOESY): Resolve overlapping signals in complex mixtures .
Q. What safety protocols are recommended for handling this compound?
- PPE : Wear nitrile gloves, safety goggles, and lab coats. Use fume hoods for powder handling .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation .
- Spill management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
Advanced Research Questions
Q. How can conflicting solubility data be reconciled for this hydrophobic compound?
Discrepancies in solubility (e.g., DMSO vs. ethanol) may arise from:
- Crystallinity : Polymorphic forms (e.g., amorphous vs. crystalline) affect dissolution.
- Functional groups : The 5-hydroxypentyl chain enhances water solubility slightly, but the bulky 1-methyl-1-phenylethyl group dominates hydrophobicity.
Methodological solutions : - Pre-saturate solvents with the compound.
- Use co-solvents (e.g., 10% DMSO in PBS) for biological assays .
Q. What experimental design considerations mitigate sample degradation during long-term studies?
Degradation (e.g., oxidation of the hydroxypentyl chain) can occur during prolonged storage or assays:
- Stabilization : Add antioxidants (e.g., 0.1% BHT) or store under nitrogen .
- Temperature control : Continuous cooling (4°C) during experiments reduces decomposition rates .
- Monitoring : Use HPLC-MS to track degradation products (e.g., oxidized side chains) .
Q. How can crystallographic data resolve ambiguities in substituent orientation?
Single-crystal X-ray diffraction is definitive for confirming 3D structure:
- Key parameters : Bond lengths (C–C: ~1.48 Å) and angles (C–N–C: ~120°) in the pyridoindole core .
- Challenges : Crystallization may require vapor diffusion with dichloromethane/hexane mixtures .
- Validation : Compare experimental data with computational models (e.g., DFT-optimized geometries) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Variability in IC values may stem from:
- Assay conditions : Differences in cell lines, serum content, or incubation time.
- Compound purity : Impurities >95% by HPLC are critical; verify via HRMS and elemental analysis .
- Solvent effects : DMSO concentrations >0.1% can artifactually suppress activity .
Q. What strategies validate the stability of synthetic intermediates under varying pH?
- pH profiling : Conduct accelerated stability studies (e.g., 24–72 hrs at pH 2–9).
- Analytical tools : Use UPLC-PDA to detect hydrolysis products (e.g., cleavage of the hydroxypentyl chain) .
- Buffer selection : Phosphate buffers (pH 6.5–7.4) mimic physiological conditions .
Methodological Tables
Q. Table 1. Key NMR Signals for Structural Confirmation
| Proton/Group | Chemical Shift (δ, ppm) | Multiplicity | Reference |
|---|---|---|---|
| Pyridine H | 8.68 | Singlet | |
| Indole NH | 12.71 | Broad | |
| 5-Hydroxypentyl -OH | 5.2 | Broad | |
| Aromatic (Phenyl) | 6.67–7.49 | Multiplet |
Q. Table 2. Synthetic Yield Optimization
| Condition | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|
| Ethanol, reflux, 12h | 46 | 98.5 | |
| DMF, 80°C, 8h | 63 | 97.8 | |
| Acetonitrile, RT, 24h | 32 | 95.2 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
